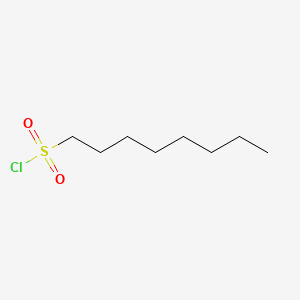
Cloruro de 1-octanosulfonilo
Descripción general
Descripción
1-Octanesulfonyl chloride, with the chemical formula C8H17ClO2S , is a versatile compound widely used in organic synthesis. It is characterized by its octyl and sulfonyl functional groups, making it a valuable reagent in various chemical processes . This colorless to slightly yellow liquid has a molecular weight of 212.74 g/mol and is known for its applications in the preparation of ionic liquids and other organic compounds .
Aplicaciones Científicas De Investigación
1-Octanesulfonyl chloride has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules and the preparation of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Métodos De Preparación
1-Octanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) . Another method includes the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid for the oxidative conversion of thiols to sulfonyl chlorides . Industrial production often involves the reaction of 1-mercaptooctane with hydrogen peroxide and titanium tetrachloride (TiCl4) in acetonitrile (CH3CN) at room temperature .
Análisis De Reacciones Químicas
1-Octanesulfonyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfonamides.
Substitution: It readily participates in nucleophilic substitution reactions, forming sulfonamides and sulfonates.
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, N-chlorosuccinimide, and titanium tetrachloride . Major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids .
Mecanismo De Acción
The mechanism of action of 1-octanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate products, depending on the nucleophile involved . The molecular targets and pathways involved in its reactions are primarily based on its ability to introduce sulfonyl groups into various substrates.
Comparación Con Compuestos Similares
1-Octanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
- 1-Hexanesulfonyl chloride
- 1-Propanesulfonyl chloride
- Benzenesulfonyl chloride
- Cyclohexanesulfonyl chloride
What sets 1-octanesulfonyl chloride apart is its longer alkyl chain, which can influence its reactivity and solubility properties. This makes it particularly useful in applications requiring longer hydrophobic chains .
Propiedades
IUPAC Name |
octane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVNTNLDTMNDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027658 | |
| Record name | 1-Octanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7795-95-1 | |
| Record name | 1-Octanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7795-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-octanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTANESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SY5PR1EE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-octanesulfonyl chloride often used as a model compound in organic synthesis research?
A1: 1-Octanesulfonyl chloride serves as a useful model compound in organic synthesis due to its relatively simple structure and reactivity. It belongs to the class of sulfonyl chlorides, which are known for their electrophilic nature. This makes them versatile reagents in various reactions, particularly nucleophilic substitutions. Using 1-octanesulfonyl chloride allows researchers to study reaction mechanisms and optimize conditions in a simplified system, providing insights that can be applied to more complex molecules with similar functional groups.
Q2: What is the role of 1-octanesulfonyl chloride in the research paper by []?
A2: The research paper [] investigates the use of aqueous potassium bifluoride (KHF2) as a fluorinating agent in nucleophilic fluorination reactions. 1-Octanesulfonyl chloride is employed as a model electrophile to study the efficiency of this fluorination method. The researchers explore the impact of different phase-transfer catalysts on the reaction rate and selectivity, aiming to enhance the yield of the desired product, 1-octanesulfonyl fluoride. The study demonstrates that the presence of certain phase-transfer catalysts, like tetrabutylammonium chloride, can significantly improve the efficiency and selectivity of the fluorination reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















